molecular formula C25H17NO4 B12189228 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate

Cat. No.: B12189228
M. Wt: 395.4 g/mol
InChI Key: QVIWRXZAWNAKAO-YDZHTSKRSA-N
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Description

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate is a complex organic compound that features an indole moiety, a benzo[b]furan core, and a benzoate ester group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core . The benzo[b]furan core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones . The final step involves esterification to introduce the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with viral proteins, inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate is unique due to its combination of an indole moiety, a benzo[b]furan core, and a benzoate ester group.

Properties

Molecular Formula

C25H17NO4

Molecular Weight

395.4 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate

InChI

InChI=1S/C25H17NO4/c1-26-15-17(19-9-5-6-10-21(19)26)13-23-24(27)20-12-11-18(14-22(20)30-23)29-25(28)16-7-3-2-4-8-16/h2-15H,1H3/b23-13+

InChI Key

QVIWRXZAWNAKAO-YDZHTSKRSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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